2,4-dichloro-N-(2-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}phenyl)benzamide
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Overview
Description
2,4-dichloro-N-(2-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}phenyl)benzamide is a complex organic compound that features a benzamide core with dichloro substitutions and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(2-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}phenyl)benzamide typically involves multiple steps. One common method includes the reaction of 2,4-dichlorobenzoyl chloride with 4-(2-hydroxyethyl)piperazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-(2-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the chlorine atoms or to modify the piperazine ring.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while substitution reactions can produce a variety of functionalized benzamides.
Scientific Research Applications
2,4-dichloro-N-(2-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}phenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(2-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}phenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-N-(2-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}phenyl)benzamide
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperazine moiety. These features confer unique chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H21Cl2N3O3 |
---|---|
Molecular Weight |
422.3g/mol |
IUPAC Name |
2,4-dichloro-N-[2-[4-(2-hydroxyethyl)piperazine-1-carbonyl]phenyl]benzamide |
InChI |
InChI=1S/C20H21Cl2N3O3/c21-14-5-6-15(17(22)13-14)19(27)23-18-4-2-1-3-16(18)20(28)25-9-7-24(8-10-25)11-12-26/h1-6,13,26H,7-12H2,(H,23,27) |
InChI Key |
QKHKLOKNVSULRE-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCO)C(=O)C2=CC=CC=C2NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1CN(CCN1CCO)C(=O)C2=CC=CC=C2NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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